![molecular formula C19H26N2 B12525933 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole CAS No. 654653-20-0](/img/structure/B12525933.png)
5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features an oct-1-en-1-yl group and a phenylethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Oct-1-en-1-yl Group: This step may involve the use of a Grignard reagent or an organolithium reagent to introduce the oct-1-en-1-yl group.
Introduction of the Phenylethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oct-1-en-1-yl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions could target the imidazole ring or the phenylethyl group, potentially leading to the formation of saturated derivatives.
Substitution: The compound may undergo substitution reactions, particularly at the imidazole ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons and amines.
Substitution: Halogenated imidazoles, aminoimidazoles, and thioimidazoles.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes and receptors, given the known biological activity of imidazole derivatives.
Medicine
Imidazole derivatives are known for their antifungal and antibacterial properties. This compound may be investigated for similar therapeutic applications.
Industry
The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole would depend on its specific interactions with biological targets. Imidazole derivatives often act by inhibiting enzymes or binding to receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylimidazole: Lacks the oct-1-en-1-yl group, potentially altering its chemical and biological properties.
Oct-1-en-1-ylimidazole: Lacks the phenylethyl group, which may affect its reactivity and interactions.
Uniqueness
The presence of both the oct-1-en-1-yl and phenylethyl groups in 5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole may confer unique properties, such as enhanced lipophilicity and specific binding interactions, distinguishing it from other imidazole derivatives.
Properties
CAS No. |
654653-20-0 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-oct-1-enyl-1-[(1R)-1-phenylethyl]imidazole |
InChI |
InChI=1S/C19H26N2/c1-3-4-5-6-7-11-14-19-15-20-16-21(19)17(2)18-12-9-8-10-13-18/h8-17H,3-7H2,1-2H3/t17-/m1/s1 |
InChI Key |
OSUHMPXXXBMDOW-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCC=CC1=CN=CN1[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC=CC1=CN=CN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


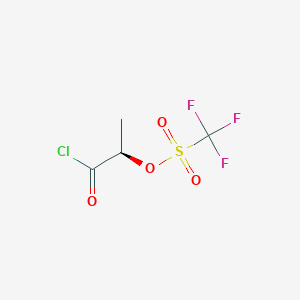

![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
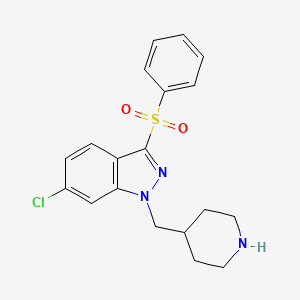
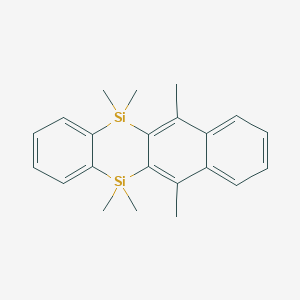
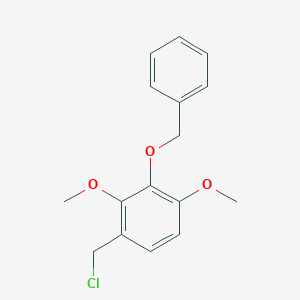
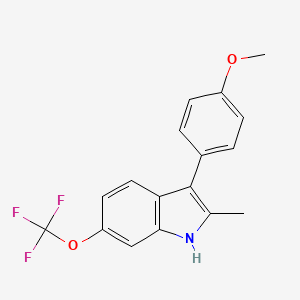
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)

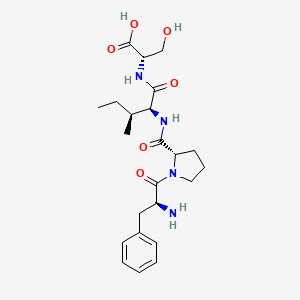
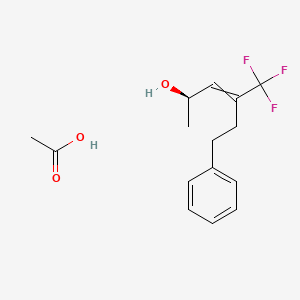
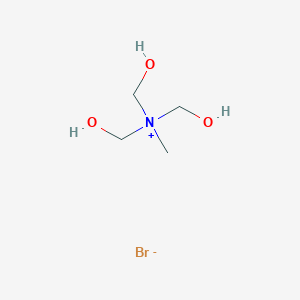
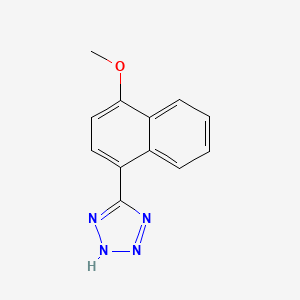
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
